
2,4,6-Trimethyl(diacetoxyiodo)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4,6-Trimethyl(diacetoxyiodo)benzene” is a chemical compound with the molecular formula C13H17IO4 . It is also known by other names such as “2-(Diacetoxyiodo)mesitylene”, “[acetyloxy-(2,4,6-trimethylphenyl)-lambda3-iodanyl] acetate”, and "(diacetoxyiodo)mesitylene" .
Molecular Structure Analysis
The molecular weight of “2,4,6-Trimethyl(diacetoxyiodo)benzene” is 364.18 g/mol . The InChI string representation of the molecule isInChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 . Unfortunately, the 3D structure generation is disallowed due to unsupported atom valence . Chemical Reactions Analysis
“Diacetoxyiodo)benzene” is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral and in the rhodium-catalyzed aziridination of olefins with sulfamate esters . It is also used in conjunction with a catalytic amount of sodium azide in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles .Physical And Chemical Properties Analysis
“2,4,6-Trimethyl(diacetoxyiodo)benzene” is a white to light yellow crystal powder . It has a molecular weight of 364.18 g/mol, an XLogP3-AA of 3.9, and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .Applications De Recherche Scientifique
Organic Synthesis
2,4,6-Trimethyl(diacetoxyiodo)benzene: is widely used as an oxidizing agent in organic synthesis. It facilitates various chemical transformations, including C-H functionalization , which is crucial for modifying complex molecules. This compound enables the formation of carbon-heteroatom bonds, contributing to the synthesis of heterocyclic compounds .
Medicinal Chemistry
In medicinal chemistry, 2-(Diacetoxyiodo)mesitylene plays a role in the methylation of inert aryl electrophiles. Methylation can significantly alter the physical and biological properties of molecules, impacting drug solubility, potency, and half-life .
Agrochemical Production
This compound serves as a reagent in the production of agrochemicals. Its role as an intermediate in synthesizing compounds for agricultural use highlights its importance in developing pesticides and fertilizers that support crop protection and growth .
Material Science
2,4,6-Trimethyl(diacetoxyiodo)benzene: is utilized in material science, particularly in the synthesis of dyes and pigments. These applications are essential for creating materials with specific optical properties for industrial use .
Polymer Research
The compound finds applications in polymer research, where it is used as a catalyst or reagent in polymerization processes. This contributes to the development of new polymeric materials with improved characteristics for various industrial applications .
Environmental Science
While direct applications in environmental science are not explicitly documented, the use of 2-(Diacetoxyiodo)mesitylene in the synthesis of environmentally benign compounds suggests its indirect contribution to this field. It aids in the development of green chemistry protocols that minimize harmful environmental impacts .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as 2-(Diacetoxyiodo)mesitylene, are unactivated sp3 C-H bonds of both oxime and pyridine substrates . These bonds are targeted due to their ability to undergo highly regio- and chemoselective Pd (II)-catalyzed oxygenation .
Mode of Action
The compound acts as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral . It is also employed in the rhodium-catalyzed aziridination of olefins with sulfamate esters . The compound interacts with its targets, leading to highly regio- and chemoselective Pd (II)-catalyzed oxygenation .
Biochemical Pathways
The affected biochemical pathways involve the TEMPO oxidation of nerol to neral and the rhodium-catalyzed aziridination of olefins with sulfamate esters . The downstream effects of these pathways include the production of neral from nerol and the formation of aziridines from olefins .
Pharmacokinetics
It is known that the compound is soluble in methanol , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of the compound’s action include the transformation of nerol to neral and the formation of aziridines from olefins . These transformations are achieved through the compound’s role as a stoichiometric oxidant .
Action Environment
Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at temperatures between 0-10°C . Additionally, the compound is soluble in methanol , which can influence its reactivity and efficacy.
Propriétés
IUPAC Name |
[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRYGXAHXDPHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl(diacetoxyiodo)benzene | |
CAS RN |
33035-41-5 |
Source


|
| Record name | IODOMESITYLENE DIACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

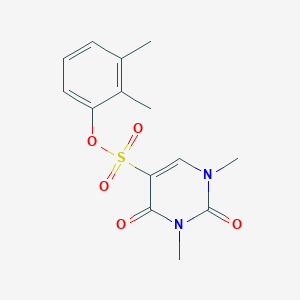
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)


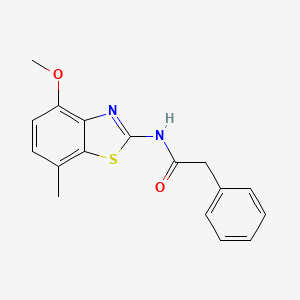
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
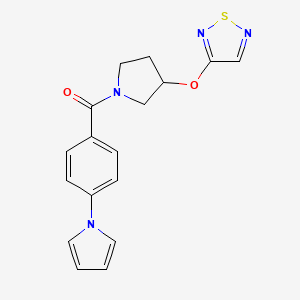
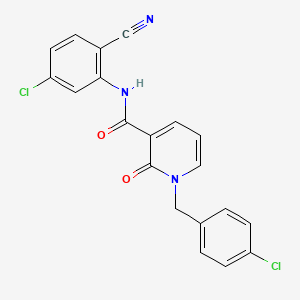
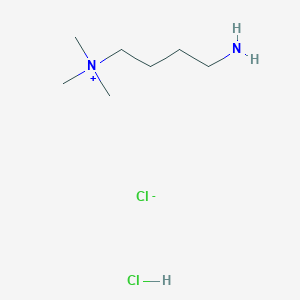
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
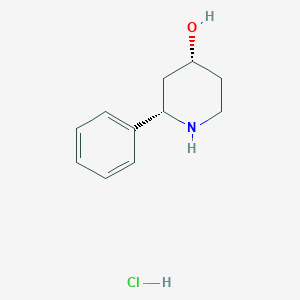
![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)